2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL
Description
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL is a heterocyclic compound featuring a pyrrolo[3,2-C]pyridine core substituted with a chlorine atom at the 4-position and a propan-2-ol group at the 2-position. This structure combines a bicyclic aromatic system with polar functional groups, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2,14)8-5-6-7(13-8)3-4-12-9(6)11/h3-5,13-14H,1-2H3 |
InChI Key |
FMAAEHUSOPCQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(N1)C=CN=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
The 4-chloro substituent is introduced by chlorination of the pyrrolo[3,2-c]pyridine core. A reported method involves the treatment of 3H-pyrrolo[3,2-c]pyridin-4(4aH)-one with phosphoryl trichloride in dichloromethane under reflux conditions for several hours, yielding 4-chloro-1H-pyrrolo[3,2-c]pyridine after solvent removal and crystallization.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Chlorination | Phosphoryl trichloride in CH2Cl2, reflux 6 h | 4-Chloro-1H-pyrrolo[3,2-c]pyridine, crystalline solid |
This method provides a reliable route to the chlorinated intermediate necessary for further functionalization.
Representative Experimental Procedure (Adapted)
Based on the literature and patent data, a representative synthetic route to 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol involves:
Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine via chlorination of the corresponding pyrrolopyridinone with phosphoryl trichloride.
Preparation of 2-halogenated intermediate by selective iodination or bromination at the 2-position.
Suzuki–Miyaura cross-coupling of the 2-halogenated intermediate with a boronic acid derivative of propan-2-ol (or protected precursor) using Pd2(dba)3 catalyst, XantPhos ligand, and K2CO3 base in DMF or 1,4-dioxane under nitrogen atmosphere at elevated temperature.
Deprotection and purification by flash chromatography to isolate the target compound.
Data Table Summarizing Key Preparation Steps and Yields
Research Findings and Considerations
Selectivity: The use of Pd2(dba)3 with XantPhos ligand provides excellent selectivity for mono-substitution at the 2-position without affecting the 4-chloro substituent.
Protecting Groups: SEM protection of the hydroxyl and pyrrole nitrogen is critical to avoid side reactions during cross-coupling and to improve overall yield.
Reaction Conditions: Elevated temperatures (~100 °C) and inert atmosphere are necessary for efficient coupling. Reaction times are typically around 20 hours for complete conversion.
Purification: Flash column chromatography using silica gel with gradient elution (ethyl acetate in heptane) is effective for isolating the product.
Alternative Catalysts: Copper-catalyzed Ullmann-type couplings have been reported for related systems but generally give lower yields and require harsher conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolopyridine core or other functional groups.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole Derivatives with Propan-2-ol Substituents ()
Compounds such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol share the propan-2-ol backbone but differ in their core aromatic systems (indole vs. pyrrolopyridine) and substituents. Key distinctions include:
- Core Structure : Indole derivatives () lack the fused pyridine ring present in the target compound, which may reduce electron-deficient character and alter binding interactions.
- Substituents: Methoxy and phenoxy groups in indole derivatives contrast with the chloro and hydroxyl groups in the target compound. Chlorine’s electron-withdrawing nature could enhance electrophilic reactivity or influence receptor binding compared to methoxy’s electron-donating effects.
- Biological Activity: The indole derivatives exhibit antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities .
Table 1: Structural and Functional Comparison
Pyrrole Sulfonyl Derivatives ()
Synthetic routes for compounds like 4-aroyl-3-(4’-phenyl-4’,5’-dihydro-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole emphasize sulfonyl and aroyl groups, diverging from the target compound’s hydroxyl and chloro substituents.
- Synthesis Methods: Purification via column chromatography (ethyl acetate/hexane) and recrystallization (2-propanol/methanol) are common in both classes, suggesting shared scalability challenges.
- Functional Groups : The sulfonyl moiety in compounds may enhance metabolic stability compared to the target’s propan-2-ol group, which could increase hydrophilicity.
Thienopyridine-Based Drugs ()
- Substituent Impact : Prasugrel’s cyclopropyl and fluorophenyl groups optimize steric and electronic interactions for platelet inhibition, whereas the target’s chloro and hydroxyl groups may prioritize different binding modes.
Table 2: Pharmacophore Comparison with Prasugrel
| Feature | 2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL | Prasugrel Hydrochloride |
|---|---|---|
| Core Structure | Pyrrolo[3,2-C]pyridine | Thieno[3,2-c]pyridine |
| Key Substituents | 4-Chloro, 2-propan-2-ol | Cyclopropyl, fluorophenyl, acetate |
| Known Activity | Not reported | Platelet aggregation inhibition |
Biological Activity
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL is a compound of interest due to its potential biological activities, particularly against parasitic infections such as Chagas disease. This article reviews the synthesis, biological testing, and pharmacological implications of this compound based on various research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H10ClN3O
- Molecular Weight: 247.68 g/mol
- CAS Number: 724726-05-0
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that include the formation of the pyrrolopyridine core followed by functionalization at the propan-2-OL position. The structural complexity contributes to its diverse biological activities.
Antiparasitic Activity
A significant area of research has focused on the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In a study by PubMed (2017), a library of 4-substituted derivatives was synthesized and evaluated for their trypanocidal activity. Key findings include:
- Activity Assessment: Compounds were tested on U2OS human cells infected with T. cruzi amastigotes.
- Results: Three compounds exhibited high trypanocidal activity but also showed considerable host cell toxicity. This necessitates further optimization to enhance selectivity and reduce toxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrrolopyridine scaffold significantly influence biological activity. For instance, substituents at the 4-position of the pyridine ring were found to be critical for maintaining antiparasitic efficacy while minimizing cytotoxic effects.
High Content Analysis (HCA)
In a high-throughput screening (HTS) approach described in NCBI (2023), compounds derived from the pyrrolopyridine structure were evaluated for their ability to clear parasites in vitro.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound 1 | 0.12 | High |
| Compound 14 | 1.3 | Moderate |
| Compound 20 | 0.10 | High |
The analysis revealed that certain structural modifications could enhance potency while preserving selectivity against host cells.
Pharmacological Implications
The biological activities observed in these studies suggest potential therapeutic applications for this compound in treating parasitic infections. However, the observed toxicity raises concerns about its safety profile, necessitating further investigation into its pharmacokinetics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
